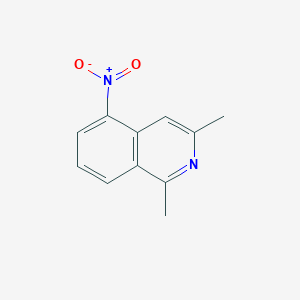

1,3-Dimethyl-5-nitroisoquinoline

Description

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

1,3-dimethyl-5-nitroisoquinoline |

InChI |

InChI=1S/C11H10N2O2/c1-7-6-10-9(8(2)12-7)4-3-5-11(10)13(14)15/h3-6H,1-2H3 |

InChI Key |

ZGMOVZMXQTVQSO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC=C2[N+](=O)[O-])C(=N1)C |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has shown that derivatives of nitroisoquinolines exhibit significant anticancer properties. For instance, 1,3-Dimethyl-5-nitroisoquinoline can serve as a precursor for synthesizing compounds that demonstrate antiproliferative activity against various cancer cell lines, including lung and colon cancers. A study highlighted the synthesis of novel derivatives which were evaluated for their efficacy against human cancer cell lines such as A-549 and HCT-116. Some derivatives exhibited anticancer activity comparable to established treatments like erlotinib, indicating the potential of this compound in developing new cancer therapies .

Mechanism of Action

The nitro group in this compound can undergo reduction to form an amino group, which opens pathways for further functionalization. This transformation is pivotal as it allows for the development of various bioactive compounds through subsequent reactions like diazotization and coupling reactions .

Organic Synthesis

Synthetic Intermediates

this compound serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in nucleophilic substitution reactions to form more complex molecules. For example, amidation reactions involving this compound have been optimized to yield various nitroso and nitro derivatives, which are valuable for further chemical transformations .

Functionalization Potential

The compound's nitro group can be transformed into a variety of functional groups, making it versatile in synthetic chemistry. This includes its use in the Nef reaction to convert nitroalkanes into ketones or the synthesis of isoxazoloquinolines through ring closure reactions under specific conditions . Such transformations are essential for creating compounds with tailored properties for specific applications.

Case Studies and Research Findings

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Substituent Effects on Reactivity and Properties

Electron-Donating vs. In contrast, 1,3-dichloro-5-nitroisoquinoline features electron-withdrawing chlorine atoms, which may increase electrophilicity and alter reactivity in substitution reactions . The nitro group at position 5 in 5-nitroisoquinoline facilitates SNH amidation reactions, enabling the synthesis of nitroso and amide derivatives . Methyl substituents in this compound could sterically hinder such reactions compared to unsubstituted analogs.

Positional Isomerism: 5-Bromo-8-nitroisoquinoline demonstrates the impact of nitro group placement. The 8-nitro substituent (vs. 5-nitro in the target compound) may direct metalation or substitution reactions to distinct positions, as seen in its conversion to 6-aminoisoquinoline .

Pharmacological Relevance: this compound’s methyl groups may confer metabolic stability, making it advantageous for drug design compared to halogenated derivatives like 1,3-dichloro-5-nitroisoquinoline, which could exhibit higher toxicity .

Key Research Findings

- Synthetic Utility: 5-Nitroisoquinoline serves as a versatile intermediate for amidation and nitrosation, whereas halogenated analogs (e.g., 5-bromo-8-nitroisoquinoline) are prioritized for metalation and cross-coupling reactions .

- Medicinal Chemistry: Methylated derivatives like this compound are preferred in medicinal chemistry due to improved pharmacokinetic profiles, while bromo or nitroso derivatives may be reserved for targeted reactivity in prodrug systems .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-Dimethyl-5-nitroisoquinoline, and how do reaction conditions influence yield?

- Methodology : Prioritize the Bischler-Napieralski reaction for isoquinoline core formation, followed by nitration and methylation . Key variables include temperature (80–120°C for cyclization), solvent polarity (e.g., POCl₃ for dehydration), and nitro-group positioning (directing effects of substituents). Yield optimization requires monitoring via TLC and adjusting stoichiometric ratios of methylating agents (e.g., CH₃I/K₂CO₃).

- Data Analysis : Compare yields using HPLC (≥95% purity threshold) and characterize intermediates via melting point (mp) analysis (e.g., 5-nitroisoquinoline mp 106–110°C ).

Q. Which analytical techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodology : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting for nitro groups) and high-resolution mass spectrometry (HRMS) for molecular ion validation. For purity, combine elemental analysis (C, H, N within ±0.3% of theoretical values) with XRD for crystalline samples .

- Conflict Resolution : If NMR signals overlap, employ 2D-COSY or NOESY. Cross-validate with IR spectroscopy (nitro group stretch ~1520 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic effects of the nitro and methyl groups on this compound’s reactivity?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Compare with experimental Hammett σ values for nitration regioselectivity .

- Data Integration : Validate computational results against experimental kinetics (e.g., rate constants for electrophilic substitution) and UV-Vis spectral shifts .

Q. What mechanistic insights explain contradictory reactivity trends in this compound during SNH amidation reactions?

- Methodology : Conduct kinetic isotope effect (KIE) studies using deuterated analogs to identify rate-determining steps (e.g., nitro-group participation in transition states). Use in situ FTIR to track intermediate formation .

- Data Interpretation : Compare regioselectivity in amidation (C-4 vs. C-8 positions) under varying pH and solvent systems (DMF vs. THF). Correlate with Hammett plots .

Q. How should researchers address safety and ethical considerations when handling nitro-containing intermediates during synthesis?

- Protocols : Follow TCI America’s safety guidelines: use fume hoods, wear nitrile gloves, and avoid prolonged storage (degradation risks) . For ethical compliance, document waste disposal per EPA regulations and obtain institutional review board (IRB) approval for toxicity assays .

Q. What strategies enable selective functionalization of the isoquinoline core while preserving the nitro group’s integrity?

- Methodology : Employ protective groups (e.g., Boc for amines) during alkylation. Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) under mild conditions (room temperature, low catalyst loading) to prevent nitro reduction .

- Validation : Monitor reaction progress via LC-MS and confirm regiochemistry through NOE NMR experiments .

Data-Driven Research Challenges

Q. How can researchers reconcile discrepancies between theoretical and experimental spectroscopic data for this compound derivatives?

- Approach : Cross-reference computational predictions (NIST Chemistry WebBook ) with experimental NMR/IR data. Use multivariate statistical analysis (PCA) to identify outlier datasets and refine computational parameters (e.g., solvent effect corrections) .

Q. What role does crystal packing play in the stability and solubility of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.